3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester
Description
3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a pentafluoroethyloxy group and a tert-butyl ester functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicinal chemistry.
Properties
Molecular Formula |
C12H18F5NO3 |
|---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
tert-butyl 3-(1,1,2,2,2-pentafluoroethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H18F5NO3/c1-10(2,3)21-9(19)18-6-4-5-8(7-18)20-12(16,17)11(13,14)15/h8H,4-7H2,1-3H3 |
InChI Key |
OQJXYYJGNCOMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Pentafluoroethyloxy Group: The pentafluoroethyloxy group can be introduced via nucleophilic substitution reactions using pentafluoroethanol and suitable leaving groups.
Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic or basic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the pentafluoroethyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Protecting Group: The tert-butyl ester group can act as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine:
Drug Development: Piperidine derivatives are often explored for their potential pharmacological activities, including as intermediates in the synthesis of pharmaceuticals.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application
Nucleophilic Attack: The ester group can undergo nucleophilic attack, leading to the formation of new bonds.
Electrophilic Addition: The pentafluoroethyloxy group can participate in electrophilic addition reactions, modifying the electronic properties of the molecule.
Comparison with Similar Compounds
3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester: This compound shares a similar piperidine ring structure but has a different substituent (fluoro group) instead of the pentafluoroethyloxy group.
2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester: Another similar compound with a piperidine ring and tert-butyl ester group, but with different functional groups on the ring.
Uniqueness:
Pentafluoroethyloxy Group: The presence of the pentafluoroethyloxy group imparts unique electronic and steric properties to the compound, making it distinct from other piperidine derivatives.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Biological Activity
3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound notable for its unique structural features, which include a piperidine ring and a pentafluoroethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development.
The chemical structure of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H14F5NO2 |
| Molecular Weight | 303.24 g/mol |
| IUPAC Name | 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester |
| CAS Number | [Not specified] |
The biological activity of 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pentafluoroethoxy group enhances its lipophilicity, potentially increasing membrane permeability and bioavailability. This structural characteristic may also influence the compound's binding affinity to various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar piperidine structures can exhibit antimicrobial properties. The fluorinated moiety may enhance this activity by altering the compound's interaction with microbial membranes.
- CNS Activity : Piperidine derivatives are often explored for their neuroactive properties. The unique structure of this compound may contribute to its potential as a central nervous system (CNS) agent, possibly influencing neurotransmitter systems.
- Anticancer Potential : Some studies have indicated that fluorinated compounds can exhibit anticancer properties. The specific mechanisms, such as apoptosis induction or cell cycle arrest, warrant further investigation.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigating the antimicrobial efficacy of piperidine derivatives found that compounds with similar structures showed significant activity against Gram-positive and Gram-negative bacteria. The incorporation of fluorine atoms was associated with enhanced potency due to improved lipophilicity and membrane disruption capabilities.
- Neuropharmacological Assessment : In a pharmacological evaluation, related piperidine compounds were tested for their effects on neurotransmitter release. Results indicated potential modulation of dopamine and serotonin pathways, suggesting that 3-Pentafluoroethyloxy-piperidine-1-carboxylic acid tert-butyl ester could influence mood and behavior.
- Anticancer Research : A recent study highlighted the cytotoxic effects of fluorinated piperidine derivatives on various cancer cell lines. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to apoptosis, indicating potential therapeutic applications in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
